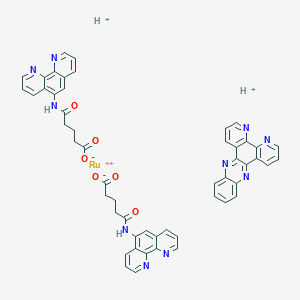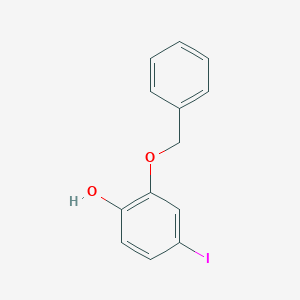
2-Benzyloxy-4-iodophenol
概要
説明
2-Benzyloxy-4-iodophenol is a synthetic compound with the molecular formula C13H11IO2 and an average mass of 326.130 Da . It is used in scientific research and has applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry .
Synthesis Analysis
The synthesis of 1-Benzyloxy-2-iodo-4-tert-octylbenzene, a compound similar to 2-Benzyloxy-4-iodophenol, was achieved from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-4-iodophenol consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Chemical Reactions Analysis
The compound 1-Benzyloxy-2-iodo-4-tert-octylbenzene, which is similar to 2-Benzyloxy-4-iodophenol, was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Physical And Chemical Properties Analysis
2-Benzyloxy-4-iodophenol has a molecular weight of 326.13 g/mol . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
Medicinal Chemistry and Drug Development
Applications
- Antibacterial and Antifungal Agents:
Organic Synthesis and Catalysis
Applications
- Halogen Exchange Reactions:
Natural Product Synthesis
Applications
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that the compound is used in the synthesis of other complex molecules , suggesting that its targets could be the molecules it helps synthesize.
Mode of Action
2-Benzyloxy-4-iodophenol is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . It is used in Ullmann coupling reactions for the preparation of more complex molecules . The compound’s interaction with its targets likely involves these chemical reactions.
Pharmacokinetics
Its molecular weight is 32613 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
The synthesis of 2-benzyloxy-4-iodophenol involves reactions that could be influenced by factors such as temperature and the presence of other chemicals .
特性
IUPAC Name |
4-iodo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUAJTJMEHPEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573002 | |
| Record name | 2-(Benzyloxy)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-iodophenol | |
CAS RN |
289471-92-7 | |
| Record name | 2-(Benzyloxy)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





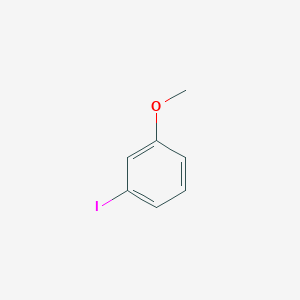
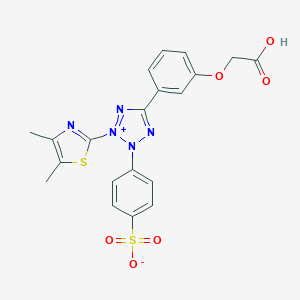
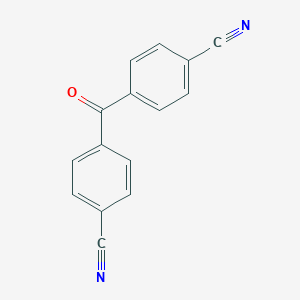
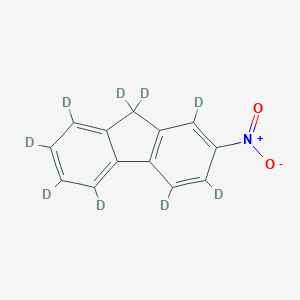


![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
